2-{[1,1'-biphenyl]-4-yl}-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
The compound 2-{[1,1'-biphenyl]-4-yl}-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-methylphenyl group at the N1 position and a biphenyl-acetamide moiety at the C5 position. Pyrazolo[3,4-d]pyrimidinones are widely studied for their kinase inhibitory and anticancer activities, while biphenyl groups are common in drug design for optimizing π-π interactions . The acetamide linker may contribute to hydrogen-bonding interactions, a feature observed in structurally related bioactive compounds .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2/c1-18-7-13-22(14-8-18)31-25-23(16-28-31)26(33)30(17-27-25)29-24(32)15-19-9-11-21(12-10-19)20-5-3-2-4-6-20/h2-14,16-17H,15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBXTPULITVUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
The table below highlights key structural and synthetic differences between the target compound and its analogues:
Key Structural and Functional Differences
- The biphenyl-acetamide moiety in the target compound provides extended π-conjugation versus simpler benzyl () or chromenyl () groups, which may improve binding to hydrophobic pockets .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for pyrazolo-pyrimidine derivatives, such as coupling α-chloroacetamides with amine intermediates under basic conditions (e.g., Cs2CO3 in DMF) . In contrast, chromenyl derivatives () require palladium-catalyzed cross-coupling, increasing complexity .
- Chloroacetamide derivatives () are precursors to insecticides, highlighting the scaffold’s versatility in agrochemical vs. pharmaceutical applications .
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